- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to Sulfoxides, Phosphorus, 2011, 186(2), 271-280

Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)

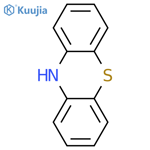

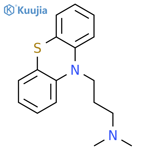

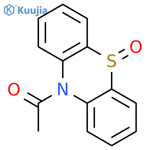

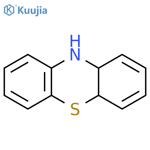

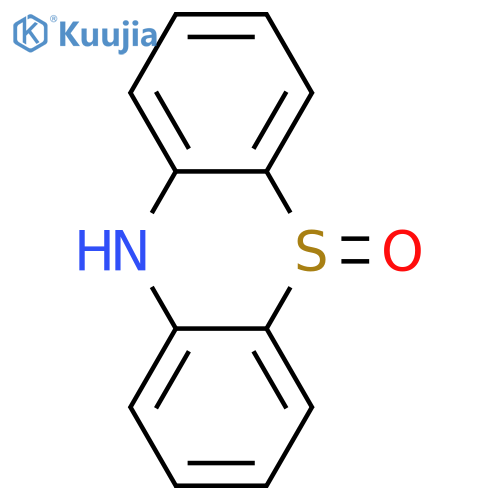

10H-Phenothiazine 5-Oxide structure

Nome do Produto:10H-Phenothiazine 5-Oxide

10H-Phenothiazine 5-Oxide Propriedades químicas e físicas

Nomes e Identificadores

-

- 10H-Phenothiazine,5-oxide

- PHENOTHIAZINE-5-OXIDE

- 10H-phenothiazino-5-oxide

- oxyde-5 de phenothiazine

- Phenothiazine S-oxide

- phenothiazine sulfoxyde

- phenothiazine sulphoxide

- Phenothiazine,5-oxide

- sulfoxyde de phenothiazine

- USAF DO-16

- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)

- 10H-5λ4-Phenothiazin-5-one

- 5-Oxophenothiazine

- NSC 3554

- 10H-Phenothiazine 5-oxide

- E?-phenothiazin-5-one

- BRN 0152295

- NCGC00247391-01

- DTXSID0074471

- 10H-phenothiazine5-oxide

- 10H-Phenothiazine, 5-oxide

- SR-01000852665-2

- SCHEMBL342511

- HMS2201K15

- MLS001242794

- DSAFSORWJPSMQS-UHFFFAOYSA-N

- Phenothiazine, 5-oxide

- 10H-5lambda4-phenothiazin-5-one

- CHEMBL1396515

- Phenothiazine 5-oxide

- SMR000841349

- Q27216086

- AT27299

- SR-01000852665

- STK802590

- CHEBI:125466

- BAA20771

- BS-50659

- cid_71014

- AI3-17437

- 8SVJ4R3Y3D

- HMS3341B02

- NSC3554

- 10H-5

- BDBM65852

- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide

- MFCD00053824

- 1207-71-2

- AKOS000281841

- NSC-3554

- Z1509140237

- 4-27-00-01215 (Beilstein Handbook Reference)

- EN300-309225

- 10H-Phenothiazine 5-Oxide

-

- MDL: MFCD00053824

- Inchi: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H

- Chave InChI: DSAFSORWJPSMQS-UHFFFAOYSA-N

- SMILES: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2

Propriedades Computadas

- Massa Exacta: 215.04000

- Massa monoisotópica: 215.04

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 0

- Complexidade: 244

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 61.1A^2

- XLogP3: 2.3

Propriedades Experimentais

- Densidade: 1.44

- Ponto de ebulição: 433.3°C at 760 mmHg

- Ponto de Flash: 215.9°C

- Índice de Refracção: 1.769

- PSA: 48.31000

- LogP: 3.91400

10H-Phenothiazine 5-Oxide Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:Store at recommended temperature

10H-Phenothiazine 5-Oxide Dados aduaneiros

- CÓDIGO SH:2934300000

- Dados aduaneiros:

China Customs Code:

2934300000Overview:

2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

10H-Phenothiazine 5-Oxide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-309225-0.1g |

10H-5lambda4-phenothiazin-5-one |

1207-71-2 | 95.0% | 0.1g |

$62.0 | 2025-03-21 | |

| Enamine | EN300-309225-1.0g |

10H-5lambda4-phenothiazin-5-one |

1207-71-2 | 95.0% | 1.0g |

$241.0 | 2025-03-21 | |

| abcr | AB375165-1 g |

10H-Phenothiazine 5-oxide; . |

1207-71-2 | 1 g |

€219.00 | 2023-07-19 | ||

| Ambeed | A871333-250mg |

10H-Phenothiazine 5-oxide |

1207-71-2 | 95% | 250mg |

$45.0 | 2025-02-21 | |

| TRC | P318098-50mg |

10H-Phenothiazine 5-Oxide |

1207-71-2 | 50mg |

$ 91.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | Y1256754-5g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 5g |

$425 | 2024-06-07 | |

| abcr | AB375165-5g |

10H-Phenothiazine 5-oxide; . |

1207-71-2 | 5g |

€654.00 | 2025-02-20 | ||

| Aaron | AR007QBZ-10g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 98% | 10g |

$698.00 | 2025-02-26 | |

| 1PlusChem | 1P007Q3N-5g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 5g |

$326.00 | 2025-02-22 | |

| 1PlusChem | 1P007Q3N-1g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 1g |

$94.00 | 2025-02-22 |

10H-Phenothiazine 5-Oxide Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt

Referência

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Hydrogen peroxide Solvents: Methanol

Referência

- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C

Referência

- Biotransformation of N-acetylphenothiazine by fungi, Applied Microbiology and Biotechnology, 1999, 52(4), 553-557

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt

Referência

- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316

Synthetic Routes 8

Condições de reacção

1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reaction, Chemistry Letters, 1990, (3), 393-6

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Thermolysin Solvents: tert-Butanol , Water

Referência

- Metal substitution in thermolysin: catalytic properties of tungstate thermolysin in sulfoxidation with H2O2, Canadian Journal of Chemistry, 2002, 80(6), 622-625

Synthetic Routes 12

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux

Referência

- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromides, Eurasian Chemical Communications, 2020, 2(1), 44-50

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C

Referência

- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional Chemoselectivity, Advanced Materials (Weinheim, 2020, 32(4),

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt

Referência

- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcohols, Polyhedron, 2019, 170, 138-150

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Hydrochloric acid

Referência

- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysis, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water

Referência

- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridone, Izvestiya Akademii Nauk SSSR, 1987, (2), 444-7

10H-Phenothiazine 5-Oxide Raw materials

- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide

- Benzo[b]cyclohepta[e][1,4]thiazine

- 10-Acetylphenothiazine

- Promazine

- Phenothiazine

- 10H-Phenothiazine,4a,10a-dihydro-

- 10-ethenylphenothiazine 5-oxide

- 10-Methylphenothiazine

10H-Phenothiazine 5-Oxide Preparation Products

- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)

- Methylphenothiazine Sulfoxide (2234-09-5)

- 3H-Phenothiazin-3-one (581-30-6)

- Phenothiazine S,S-Dioxide (1209-66-1)

- Phenothiazine (92-84-2)

- Promazine Sulfoxide (146-21-4)

- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)

- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)

- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)

- 10H-Phenothiazine 5-Oxide (1207-71-2)

10H-Phenothiazine 5-Oxide Literatura Relacionada

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

1207-71-2 (10H-Phenothiazine 5-Oxide) Produtos relacionados

- 2229169-69-9(2-Amino-2-methyl-3-(2-methylquinolin-4-yl)propan-1-ol)

- 2229095-47-8(3-(3-methoxy-1,2-oxazol-5-yl)oxypiperidine)

- 2580187-63-7(5-[(4-{[(benzyloxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid)

- 869077-28-1((2Z)-7-(diethylamino)methyl-6-hydroxy-2-(3-methoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one)

- 2639408-20-9(2-{5-oxa-2-azaspiro3.5nonan-6-yl}acetic acid hydrochloride)

- 362703-33-1(1-benzyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate)

- 1895835-47-8(5-2-(pyrrolidin-1-yl)ethyl-1,3-oxazolidin-2-one)

- 103263-43-0(2-Ethyl-2,4-dimethylpent-4-enal)

- 1554370-90-9(3,3-Difluoro-4,4-dimethylpentan-1-amine)

- 1803565-70-9(2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:1207-71-2)10H-Phenothiazine 5-Oxide

Pureza:99%

Quantidade:5g

Preço ($):366.0